Bis(3-thienylcarbonyl) peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14596-82-8 |
|---|---|
Molecular Formula |
C10H6O4S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
thiophene-3-carbonyl thiophene-3-carboperoxoate |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-1-3-15-5-7)13-14-10(12)8-2-4-16-6-8/h1-6H |
InChI Key |
NIPXPORFFVCBNP-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |
Canonical SMILES |
C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |
Other CAS No. |
14596-82-8 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 3 Thienylcarbonyl Peroxide
Precursor Synthesis Strategies
The efficient synthesis of bis(3-thienylcarbonyl) peroxide is fundamentally dependent on the availability and purity of its precursors. The primary precursor is 3-thienylcarboxylic acid and its corresponding acid halide.
Synthesis of 3-Thienylcarboxylic Acid and its Halide Derivatives
The journey to this compound begins with the synthesis of 3-thienylcarboxylic acid or its more reactive derivative, 3-thiophenecarbonyl chloride.
3-Thienylcarboxylic Acid: The synthesis of substituted thiophenes, including those with carboxylic acid groups, can be achieved through various classical and modern routes. nih.gov Traditional methods often involve the functionalization of a pre-existing thiophene (B33073) ring. derpharmachemica.comresearchgate.net For instance, the oxidation of a 3-alkylthiophene or the carboxylation of a 3-lithiated thiophene can yield the desired carboxylic acid. Another approach involves constructing the thiophene ring from acyclic precursors that already contain the necessary carbon framework. google.com
3-Thiophenecarbonyl Chloride: The acid chloride is a crucial intermediate, as it is highly reactive and facilitates the formation of the peroxide bond. It is typically synthesized from 3-thienylcarboxylic acid. A common and effective method involves reacting the carboxylic acid with thionyl chloride (SOCl₂). mdpi.comchemicalbook.com This reaction efficiently converts the carboxylic acid into the more electrophilic acid chloride. wisdomlib.org The use of oxalyl chloride is another viable method. google.com The reaction to produce thiophene-3-carbonyl chloride from the corresponding carboxylic acid is often performed under controlled temperature conditions to ensure high purity and yield. mdpi.comchemicalbook.com
| Precursor | Starting Material | Reagent(s) | Key Conditions | Reference(s) |
| 3-Thienylcarboxylic Acid | 3-Bromothiophene | n-BuLi, then CO₂ | Grignard/Lithiation | google.com |
| 3-Thiophenecarbonyl Chloride | 3-Thienylcarboxylic Acid | Thionyl Chloride (SOCl₂) | Heat, often with a catalytic amount of DMF | mdpi.comchemicalbook.com |
| 3-Thiophenecarbonyl Chloride | 3-Thienylcarboxylic Acid | Oxalyl Chloride ((COCl)₂) | N/A | google.com |
| 2-Thiophenecarbonyl Chloride | 2-Thiophenecarboxylic Acid | Thionyl Chloride, DMF (cat.) | Ethyl acetate, 58-65°C | chemicalbook.com |
This table presents common synthetic routes for thiophene carboxylic acid and its halide derivatives. Note that the example for 2-thiophenecarbonyl chloride illustrates a typical procedure that is analogous to the synthesis of the 3-isomer.
Preparation of Functionalized Thiophene Intermediates
Beyond the direct synthesis of 3-thienylcarboxylic acid, various functionalized thiophene intermediates can be prepared and subsequently converted to the target precursor. The synthesis of thiophene derivatives is a well-established field, with numerous methods available to introduce a variety of functional groups onto the thiophene ring. bohrium.comnih.govresearchgate.netorganic-chemistry.org
These methods include:
Cyclization Reactions: Building the thiophene ring from functionalized alkynes or other open-chain sulfur-containing precursors allows for the regioselective placement of substituents. nih.govresearchgate.net
Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the thiophene ring, which can then be oxidized to a carboxylic acid. Thiophene typically undergoes acylation preferentially at the 2-position, but with the 2- and 5-positions blocked, acylation can be directed to the 3-position. derpharmachemica.comresearchgate.net
Halogen-Metal Exchange: Starting with a halogenated thiophene, such as 3-bromothiophene, a halogen-metal exchange followed by quenching with carbon dioxide is a standard method to install the carboxylic acid group. google.com
The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. nih.gov
Diacyl Peroxide Bond Formation Approaches
The central challenge in synthesizing this compound is the formation of the relatively weak O-O peroxide bond. researchgate.netrsc.org This can be accomplished through several key methodologies.
Conventional Acylation and Coupling Reactions
The most common and straightforward method for preparing diacyl peroxides involves the reaction of an acyl chloride with a source of peroxide. wikipedia.orgnumberanalytics.com In this case, 3-thiophenecarbonyl chloride is reacted with hydrogen peroxide (H₂O₂) or a metal peroxide, such as sodium peroxide. The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct. wikipedia.org This nucleophilic substitution reaction relies on the hydroperoxide anion being a superior nucleophile compared to hydroxide. wikipedia.org
General Reaction: 2 R-COCl + H₂O₂ + 2 Base → (R-CO)₂O₂ + 2 Base·HCl
This method is widely applicable for the synthesis of various symmetrical diacyl peroxides. numberanalytics.com
Oxidative Synthesis Routes for Peroxide Formation
Alternative routes to diacyl peroxides involve oxidative methods. Diacyl peroxides can be generated in situ from the corresponding carboxylic acids. researchgate.netrsc.org One such method involves the reaction of the carboxylic acid (3-thienylcarboxylic acid) with hydrogen peroxide, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). pitt.edu
More advanced oxidative strategies might involve the direct oxidative coupling of the carboxylic acid or a related precursor. rsc.orgnih.gov Some modern synthetic protocols utilize transition-metal catalysis or photoredox catalysis to generate radical intermediates that can lead to peroxide formation. researchgate.netrsc.org For instance, diacyl peroxides can be generated from aliphatic acids and H₂O₂ to serve as a source of alkyl radicals in subsequent reactions, highlighting the feasibility of their formation under oxidative conditions. organic-chemistry.org The oxidation of thiophene derivatives themselves can also be achieved using hydrogen peroxide, often catalyzed by species like methyltrioxorhenium(VII), which proceeds via oxygen atom transfer. nih.gov While this specific study focuses on oxidation at the sulfur atom, it demonstrates the principle of using catalyzed H₂O₂ for thiophene oxidation.
Optimization of Reaction Conditions and Synthetic Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction conditions is crucial. prismbiolab.com This involves systematically adjusting various parameters to find the ideal balance for the reaction. researchgate.net
Key parameters for optimization include:
Temperature: Peroxide bonds are thermally labile. yale.edusigmaaldrich.com The reaction temperature must be carefully controlled to allow for the formation of the peroxide without promoting its decomposition. Lower temperatures are generally preferred.
Solvent: The choice of solvent can significantly impact reaction rates and yields. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For the conventional acylation route, a non-protic solvent is often used. researchgate.net
Reactant Stoichiometry: The molar ratio of the 3-thiophenecarbonyl chloride (or carboxylic acid) to the peroxide source is a critical factor. Using a slight excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products. scielo.br
Catalyst: In oxidative routes, the choice and concentration of the catalyst are paramount. The catalyst must be efficient in promoting peroxide formation without degrading the product. cardiff.ac.ukresearchgate.net
pH/Base: In the conventional acylation method, the choice and amount of base used to scavenge the generated acid are important. The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions.
By methodically adjusting these conditions, often using techniques like Design of Experiments (DoE), the synthesis of this compound can be made more efficient, scalable, and cost-effective. prismbiolab.com
Mechanistic Studies of Bis 3 Thienylcarbonyl Peroxide Decomposition
Thermal Decomposition Pathways and Kinetics
Homolytic Cleavage of the Peroxy O-O Bond
The primary and rate-determining step in the thermal decomposition of bis(3-thienylcarbonyl) peroxide is the homolytic scission of the peroxide O-O bond. This bond is inherently weak due to the repulsion between the lone pairs of the adjacent oxygen atoms. The input of thermal energy overcomes the dissociation energy of this bond, leading to the formation of two 3-thienylcarbonyloxy radicals.
Reaction Scheme: (3-C₄H₃SCO)₂O₂ → 2 [3-C₄H₃SCOO•]
This initial cleavage is a unimolecular process and its rate is primarily dependent on the temperature and the strength of the O-O bond. The presence of the electron-rich thiophene (B33073) ring is expected to influence the stability of the resulting carboxyl radicals, which in turn affects the activation energy of the decomposition.
Formation and Intramolecular Rearrangements of 3-Thienylcarbonyl Radicals
Following their formation, the 3-thienylcarbonyloxy radicals are key transient species that dictate the subsequent reaction pathways. These radicals can undergo several competing reactions, including hydrogen abstraction from the solvent or other molecules, or addition to aromatic systems. However, a significant pathway for aroyloxy radicals is decarboxylation.
It is also conceivable that the 3-thienylcarbonyloxy radical could undergo intramolecular rearrangements, although this is less commonly observed for aroyloxy radicals compared to other radical types. The high reactivity and short lifetime of these radicals favor more direct follow-up reactions.
Decarbonylation Processes and Secondary Radical Generation
A major fate of the 3-thienylcarbonyloxy radical is the loss of carbon dioxide to form a 3-thienyl radical. This decarboxylation is a rapid process, driven by the thermodynamic stability of the CO₂ molecule.
Reaction Scheme: [3-C₄H₃SCOO•] → 3-C₄H₃S• + CO₂
The resulting 3-thienyl radical is a highly reactive aryl radical. These secondary radicals are responsible for the majority of the products formed in the decomposition. They can abstract hydrogen atoms from solvent molecules, attack the solvent, or combine with other radicals in the system. The specific products formed will be highly dependent on the nature of the solvent in which the decomposition is carried out.
Photochemical Decomposition and Photoinitiation Mechanisms
In addition to thermal activation, this compound can be decomposed by photolysis. The absorption of ultraviolet (UV) light provides the necessary energy to cleave the O-O bond, generating the same 3-thienylcarbonyloxy radicals as in the thermal process. The mechanism of photochemical decomposition is often more complex than thermal decomposition, as the electronically excited peroxide molecule may have different reaction channels available to it.
The process can be described as follows: (3-C₄H₃SCO)₂O₂ + hν → [(3-C₄H₃SCO)₂O₂]* → 2 [3-C₄H₃SCOO•]
The photolytic generation of these radicals makes this compound a potential photoinitiator for polymerization reactions. The efficiency of photoinitiation will depend on the quantum yield of radical formation and the reactivity of the generated radicals towards monomer units.
Redox-Initiated Decomposition Processes
The decomposition of this compound can also be initiated through redox reactions, particularly with transition metal ions. For instance, metal ions in a lower oxidation state (e.g., Cu(I), Fe(II)) can induce the decomposition of the peroxide via a single electron transfer (SET) mechanism.
Example with a generic metal ion Mⁿ⁺: (3-C₄H₃SCO)₂O₂ + Mⁿ⁺ → [3-C₄H₃SCOO⁻] + [3-C₄H₃SCOO•] + M⁽ⁿ⁺¹⁾⁺
This process generates a carboxylate anion and a carbonyloxy radical, along with the oxidized metal ion. This redox-initiated decomposition is often much faster than the purely thermal decomposition and can occur at significantly lower temperatures. Such systems are frequently employed in catalysis and polymerization initiation.
Influence of Solvent and Temperature on Decomposition Pathways
Both solvent and temperature play a crucial role in directing the decomposition pathways of this compound.
Temperature Effects: As with most chemical reactions, an increase in temperature will increase the rate of thermal decomposition. The Arrhenius equation describes this relationship, where the rate constant is exponentially dependent on the temperature and the activation energy. Higher temperatures favor the initial homolytic cleavage and subsequent decarboxylation.
Solvent Effects: The nature of the solvent can significantly influence the course of the decomposition.
Viscosity: In viscous solvents, the "cage effect" becomes more prominent. The initially formed pair of 3-thienylcarbonyloxy radicals are held in close proximity by the solvent cage, increasing the probability of their recombination to reform the parent peroxide or their combination to form other products within the cage.
Polarity: The polarity of the solvent can affect the stability of the transition states and intermediates. While radical reactions are often less sensitive to solvent polarity than ionic reactions, polar solvents may influence the rates of competing pathways.
Reactivity: Solvents that are susceptible to hydrogen atom abstraction (e.g., hydrocarbons with weak C-H bonds) will lead to the formation of solvent-derived radicals and products. In contrast, in inert solvents like carbon tetrachloride, the primary reactions of the generated radicals will be with each other or with other solutes.
The table below summarizes the expected effects of these parameters on the decomposition of this compound, based on general principles of peroxide chemistry.
| Parameter | Effect on Decomposition Rate | Influence on Products |
| Temperature | Increases rate exponentially | Favors radical escape from solvent cage and subsequent reactions |
| Solvent Viscosity | Decreases rate of radical escape | Increases cage recombination products |
| Solvent Reactivity | Can increase overall decomposition rate | Leads to products derived from solvent radicals |
| Redox Initiators | Significantly increases rate at lower temperatures | Products can be influenced by the nature of the metal ion and its ligands |
Radical Chemistry Initiated by Bis 3 Thienylcarbonyl Peroxide
Characterization of Primary Radical Species
The primary radical species generated from the homolytic cleavage of the peroxide bond in Bis(3-thienylcarbonyl) peroxide is the 3-thienylcarbonyl radical. This species is an acyl radical, where the unpaired electron is localized on the carbonyl carbon. The electronic structure and properties of such radicals are typically characterized using Electron Spin Resonance (ESR) spectroscopy.
While specific ESR data for the 3-thienylcarbonyl radical is scarce in the literature, its properties can be inferred from its close analogue, the benzoyl radical. Aroyl radicals, in general, are σ-radicals with the unpaired electron residing in an in-plane sp²-hybridized orbital on the carbonyl carbon. This leads to characteristic g-factors and hyperfine coupling constants (hfccs). The g-factor is typically slightly above the free-electron value (2.0023) due to spin-orbit coupling contributions from the oxygen atom. Hyperfine couplings are observed with any magnetic nuclei in proximity to the radical center. For the 3-thienylcarbonyl radical, couplings would be expected with the protons on the thiophene (B33073) ring.
Computational studies and experimental data for analogous radicals provide insight into the expected ESR parameters. For instance, the benzoyl radical exhibits a g-factor of approximately 2.0008, and its conformational properties have been studied by EPR and NMR spectroscopies. datapdf.com The hyperfine coupling constants for aromatic radicals are sensitive to the spin density distribution across the molecule. cdnsciencepub.comnih.govmdpi.com
Table 1: Representative ESR Parameters for Aroyl Radicals (using Benzoyl Radical as a model)
| Parameter | Typical Value | Description |
| g-factor | ~2.0008 | Reflects the electronic environment of the unpaired electron. |
| a(¹³Cα) | ~125 G | Hyperfine coupling to the carbonyl carbon. |
| a(H-ortho) | ~1.1 G | Hyperfine coupling to the ortho protons on the aromatic ring. |
| a(H-meta) | ~0.3 G | Hyperfine coupling to the meta protons on the aromatic ring. |
| a(H-para) | ~1.1 G | Hyperfine coupling to the para proton on the aromatic ring. |
Note: Data presented for the benzoyl radical as a close analogue for the 3-thienylcarbonyl radical. The specific hyperfine couplings for the 3-thienylcarbonyl radical would involve the protons at the 2, 4, and 5 positions of the thiophene ring and are expected to differ based on the spin density distribution in the heterocyclic system.
Mechanisms of Hydrogen Atom Transfer (HAT) Reactions
The 3-thienylcarbonyl radical, like other acyl radicals, can participate in Hydrogen Atom Transfer (HAT) reactions, abstracting a hydrogen atom from a suitable donor molecule (R-H) to form 3-thiophenecarboxaldehyde (B150965) and a new radical (R•).
The rate of these HAT reactions is governed by several factors, including the bond dissociation energy (BDE) of the R-H bond being broken and the stability of the radical being formed. mdpi.com Acyl radicals are generally considered to be moderately reactive in HAT processes. The thermodynamics of the reaction play a key role; abstraction is more favorable from substrates with weak X-H bonds, such as thiols, stannanes, and certain hydrocarbons. libretexts.org
Kinetic studies on analogous systems, such as the benzyl (B1604629) radical, provide absolute rate constants for hydrogen abstraction from various donors. electronicsandbooks.comdocumentsdelivered.com For example, the rate constant for hydrogen abstraction by the benzyl radical from thiophenol is significantly higher than from hydrocarbons, reflecting the weaker S-H bond compared to C-H bonds. libretexts.org A similar trend is expected for the 3-thienylcarbonyl radical. The reaction mechanism is a direct, one-step process involving a three-center transition state. mdpi.com
Table 2: Representative Rate Constants for Hydrogen Atom Abstraction by Benzyl Radical at 25 °C (as a model for 3-thienylcarbonyl radical reactivity)
| Hydrogen Donor | Rate Constant (k_H) [M⁻¹s⁻¹] | Reference |
| Thiophenol (C₆H₅SH) | 3.13 x 10⁵ | libretexts.org |
| Tributylstannane (Bu₃SnH) | 1.4 x 10⁶ | electronicsandbooks.com |
| Cyclohexane | Very Slow | electronicsandbooks.com |
Note: These values are for the benzyl radical and serve as an illustration of the relative reactivity expected for the 3-thienylcarbonyl radical.
Radical Addition Reactions with Unsaturated Substrates
A key reaction pathway for the 3-thienylcarbonyl radical is its addition to unsaturated substrates, such as alkenes and alkynes. This Giese-type addition is a powerful method for forming new carbon-carbon bonds, leading to the synthesis of ketones.
The reaction proceeds via the addition of the acyl radical to the π-system of the unsaturated molecule, forming a new carbon-centered radical intermediate. This intermediate can then propagate a chain reaction or be trapped by a hydrogen donor to yield the final product. The regioselectivity of the addition is typically governed by the formation of the more stable radical intermediate. masterorganicchemistry.compressbooks.pub
The rate of addition is influenced by both steric and electronic factors of the alkene and the radical. acs.org Electron-deficient alkenes, such as acrylates, are particularly good substrates for addition by the nucleophilic acyl radicals. Absolute rate constants for the addition of various radicals to alkenes have been determined, showing a wide range of reactivities depending on the nature of both the radical and the substrate. nih.gov
Table 3: Representative Rate Constants for Radical Addition to Alkenes
| Radical | Alkene | Rate Constant (k_add) [M⁻¹s⁻¹] at 25 °C |
| n-Hexyl | Methyl Acrylate | 2.3 x 10⁵ |
| Cyclohexyl | Methyl Acrylate | 1.7 x 10⁵ |
| t-Butyl | Methyl Acrylate | 6.2 x 10³ |
Note: These data for alkyl radicals illustrate the general principles and magnitude of rate constants for radical addition to an activated alkene. The 3-thienylcarbonyl radical is expected to show similar reactivity patterns. acs.org
Chain Propagation and Termination Kinetics in Radical Systems
Initiation: The process begins with the decomposition of the peroxide to generate two 3-thienylcarbonyl radicals. These primary radicals then add to a monomer unit (M) to start a growing polymer chain (P₁•). The efficiency of initiation (ƒ) accounts for the fraction of radicals that successfully start a polymer chain.
Propagation: The growing polymer radical (Pₙ•) rapidly adds to successive monomer units, extending the polymer chain. This step is characterized by the propagation rate constant, kₚ.
Termination: The polymerization process ceases when two growing radical chains react with each other, either by combination or disproportionation. This step is characterized by the termination rate constant, kₜ.
The kinetics of polymerization initiated by the analogous benzoyl peroxide have been extensively studied. acs.orgfrontiersin.org The rate of polymerization is dependent on the concentrations of the initiator and the monomer, and the rate constants are temperature-dependent, often following the Arrhenius equation. frontiersin.org
Table 4: Typical Kinetic Parameters for Styrene Polymerization Initiated by Benzoyl Peroxide at 60 °C
| Parameter | Symbol | Typical Value | Unit |
| Initiator Decomposition Rate Constant | kₔ | 1.2 x 10⁻⁵ | s⁻¹ |
| Propagation Rate Constant | kₚ | 341 | M⁻¹s⁻¹ |
| Termination Rate Constant | kₜ | 1.2 x 10⁸ | M⁻¹s⁻¹ |
| Initiator Efficiency | f | 0.5 - 0.7 | dimensionless |
Source: Data derived from studies on benzoyl peroxide initiated polymerization of styrene. frontiersin.orguc.edulibretexts.org These values provide a kinetic framework applicable to systems initiated by this compound.
Application of Radical Trapping Techniques for Mechanistic Elucidation
Due to their high reactivity and short lifetimes, direct observation of radical intermediates is often challenging. Radical trapping techniques are therefore indispensable for the mechanistic elucidation of reactions involving species like the 3-thienylcarbonyl radical. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable and persistent radical adduct, which can then be readily detected and characterized by ESR spectroscopy. researchgate.net
Commonly used spin traps include nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN), and nitroso compounds. interchim.frnih.gov When this compound decomposes in the presence of a spin trap, the resulting 3-thienylcarbonyl radical is captured, forming a nitroxide radical adduct. The ESR spectrum of this adduct, particularly its hyperfine splitting pattern, provides structural information about the trapped radical, confirming its identity. nih.govnih.govutexas.edu
For example, in the decomposition of benzoyl peroxide, both benzoyloxy and phenyl radicals can be trapped. The resulting DMPO adducts have distinct hyperfine coupling constants that allow for their unambiguous identification.
Table 5: Representative ESR Hyperfine Coupling Constants for Spin Adducts of Radicals Trapped by DMPO in Benzene
| Trapped Radical | Spin Trap | a_N (G) | a_H (G) |
| Benzoyloxy (PhCOO•) | DMPO | 12.9 | 7.6 |
| Phenyl (Ph•) | DMPO | 14.1 | 8.9 |
| Hydroxyl (•OH) | DMPO | 14.9 | 14.9 |
| Superoxide (O₂⁻•) | DMPO | 14.3 | 11.7 |
Note: Data for radicals derived from benzoyl peroxide and other common radicals are shown to illustrate the principle of spin trapping. Similar adducts would be expected from the decomposition of this compound, allowing for the identification of the 3-thienylcarbonyl radical. interchim.frnih.gov
This compound as a Free-Radical Polymerization Initiator
Organic peroxides are a well-established class of compounds used as initiators in free-radical polymerization. pergan.com These molecules are characterized by the presence of an O-O bond, which can readily cleave upon heating or irradiation to form highly reactive free radicals. pergan.com These radicals then initiate the polymerization of monomers. pergan.com this compound, as a diacyl peroxide, falls into this category and can be employed to trigger the polymerization of various monomers. pergan.com
The initiation of vinyl monomer polymerization by this compound follows a classic free-radical mechanism. The process begins with the decomposition of the peroxide, typically induced by heat, which leads to the homolytic cleavage of the oxygen-oxygen bond. This decomposition generates two 3-thienylcarbonyloxy radicals.
These primary radicals can then initiate polymerization in two ways:
Direct Addition: The 3-thienylcarbonyloxy radical can directly add to a vinyl monomer molecule, breaking the monomer's π-bond and forming a new covalent bond. This creates a new, larger radical species that can subsequently propagate by adding to more monomer units.
Decarboxylation and Addition: The 3-thienylcarbonyloxy radical can undergo decarboxylation to release a molecule of carbon dioxide and form a 3-thienyl radical. This 3-thienyl radical can then add to a vinyl monomer, initiating the polymerization chain.
The choice between these two pathways depends on the stability of the initial carbonyloxy radical and the reaction conditions. The resulting polymer chains will thus have either a 3-thienylcarbonyloxy or a 3-thienyl group at their initiating end.
The concentration of this compound has a direct and significant impact on both the rate of polymerization and the final monomer conversion.
The following table illustrates the general, expected trend of the effect of initiator concentration on polymerization parameters.
| Initiator Concentration | Rate of Initiation | Overall Polymerization Rate | Final Monomer Conversion |
| Low | Slow | Slow | Potentially High (long reaction time) |
| Moderate | Moderate | Moderate to Fast | High |
| High | Fast | Very Fast | May be lower due to side reactions |
The concentration of the initiator is a key parameter for controlling the molecular weight and polydispersity of the resulting polymer.
Molecular Weight: The molecular weight of the polymer is inversely proportional to the initiator concentration. A higher concentration of this compound generates a larger number of polymer chains simultaneously. With a finite amount of monomer available, this results in shorter polymer chains and, consequently, a lower average molecular weight. Conversely, a lower initiator concentration leads to the formation of fewer, but longer, polymer chains, resulting in a higher average molecular weight.
Polydispersity: Polydispersity (or dispersity, Đ) is a measure of the distribution of molecular weights in a given polymer sample. In conventional free-radical polymerization, higher initiator concentrations can lead to a broader molecular weight distribution (higher Đ). This is because the high concentration of radicals increases the probability of termination reactions occurring at various stages of chain growth, leading to a wider range of polymer chain lengths. Fine control over molecular weight and polydispersity can be critical for tailoring the final properties of the polymer. rsc.org
The table below summarizes the expected influence of initiator concentration on polymer characteristics.
| Initiator Concentration | Number of Polymer Chains | Average Molecular Weight | Polydispersity (Đ) |
| Low | Low | High | Narrower |
| High | High | Low | Broader |
Role in the Synthesis of Conducting Polymers
This compound can also play a role in the synthesis of conducting polymers, particularly those based on thiophene and its derivatives. Conducting polymers possess extended π-conjugated systems that allow for the movement of charge carriers, making them electrically conductive.
While the chemical oxidative polymerization of monomers like thiophene and pyrrole (B145914) often employs metal salts such as iron(III) chloride, peroxides can also serve as oxidants. frontiersin.orgresearchgate.net In this context, this compound can initiate the polymerization of thiophene and pyrrole derivatives. The peroxide decomposes to form radicals that can abstract a hydrogen atom from the monomer, creating a monomer radical. This radical can then couple with other monomer radicals or monomers to form dimers, oligomers, and ultimately, the polymer.
A study demonstrated the electrochemical polymerization of a thiophene-functionalized monomer with thiophene and pyrrole. capes.gov.br The resulting copolymers exhibited electrochromic properties, with the copolymer with thiophene showing an electronic band gap of 2.00 eV. capes.gov.br
In electrochemical polymerization, a voltage is applied to a solution containing the monomer and a supporting electrolyte to drive the polymerization reaction at an electrode surface. While this compound is primarily a chemical initiator, its decomposition products could potentially influence electrochemical polymerization processes.
For instance, the radicals generated from the peroxide could participate in the initiation or propagation steps in conjunction with the electrochemical oxidation of the monomers. This could potentially alter the morphology, conductivity, and other properties of the resulting polymer film. Furthermore, a derivative, 2,3-bis-[(3-thienylcarbonyl)oxy]propyl 3-thiophene carboxylate, has been electrochemically polymerized with thiophene and pyrrole using tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte in acetonitrile. capes.gov.br
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of detailed research findings and specific data regarding the applications of the chemical compound This compound in the specified areas of polymerization science.
Specifically, information concerning its use in the "Fabrication of Graft and Block Copolymers for Enhanced Properties" and its "Potential in Controlled/Living Radical Polymerization Methodologies" is not available in the public domain based on the conducted searches. The search results did not yield any studies, data tables, or detailed findings that would be necessary to construct a scientifically accurate and informative article as per the requested outline.
While the general class of organic peroxides is widely used in polymerization, data and research specific to this compound are not present in the available results. Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and inclusion of data tables.
Conclusion
While specific experimental data on Bis(3-thienylcarbonyl) peroxide remains elusive in the public domain, a thorough understanding of the fundamental principles of diacyl peroxide and thiophene (B33073) chemistry allows for a scientifically sound prediction of its synthesis, characterization, and reactivity. The compound represents a fascinating molecular architecture with the potential to serve as a novel radical initiator for polymerization, offering a pathway to polymers with thiophene end-groups. Further experimental investigation is warranted to fully elucidate the unique properties and potential applications of this intriguing molecule.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis(3-thienylcarbonyl) peroxide. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the precise arrangement of atoms within the molecule can be determined.
¹H NMR spectral data would confirm the presence and connectivity of the protons on the thiophene (B33073) rings. The distinct electronic environments of these protons would lead to characteristic chemical shifts, and their spin-spin coupling patterns would reveal their neighboring protons, thus confirming the 3-substitution pattern of the carbonyl group on the thiophene ring.
¹³C NMR spectroscopy provides complementary information by identifying the chemical shifts of all carbon atoms in the molecule. This includes the carbonyl carbons of the peroxide linkage and the carbons of the thiophene rings. The chemical shift of the carbonyl carbon is particularly indicative of the peroxide functional group.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.
The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the peroxide linkage, this band is typically split into two, appearing at approximately 1780 cm⁻¹ and 1810 cm⁻¹. This splitting is characteristic of diacyl peroxides. Other significant absorption bands would include those for the C-H and C-S bonds of the thiophene ring. FTIR can also be employed to monitor the progress of reactions involving this compound by observing the disappearance of the characteristic peroxide and carbonyl peaks.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Symmetric Stretch | ~1810 |
| Carbonyl (C=O) | Asymmetric Stretch | ~1780 |
| C-O | Stretch | 1000-1300 |
| Thiophene C-H | Stretch | ~3100 |
| Thiophene C=C | Stretch | 1300-1500 |
| Thiophene C-S | Stretch | 600-800 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Spin Trapping Studies
The thermal or photochemical decomposition of this compound generates 3-thienylcarbonyloxy radicals. Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to detect and characterize these paramagnetic radical species.
Direct detection of these short-lived radicals can be challenging. Therefore, spin trapping techniques are often employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily detected by EPR. The resulting EPR spectrum provides information about the structure and electronic environment of the trapped radical, confirming the initial formation of the 3-thienylcarbonyloxy radical.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₀H₆O₄S₂). This is a critical step in verifying the identity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is invaluable for analyzing the complex mixtures that result from reactions involving this compound. It can be used to identify the products of its decomposition or its reactions with other substrates, providing crucial insights into reaction mechanisms. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers synthesized using initiators like this compound. wikipedia.org This method separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. wikipedia.org Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. youtube.com A Đ value close to 1 indicates a narrow molecular weight distribution, suggesting a more controlled polymerization process. youtube.com
In a typical application, a polymer such as poly(methyl methacrylate) (PMMA), synthesized via free-radical polymerization initiated by a peroxide, would be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). The solution is then passed through a column packed with porous gel. wikipedia.org Larger polymer chains elute first as they cannot penetrate the pores, while smaller chains have a longer path and elute later. youtube.com By calibrating the system with polymer standards of known molecular weights, a calibration curve is generated, which is then used to determine the molecular weight distribution of the unknown polymer sample. wikipedia.org For polymers initiated with this compound, GPC analysis would be crucial to assess how reaction conditions (e.g., temperature, initiator concentration) affect the molecular weight and dispersity of the resulting polymer. mdpi.commdpi.com
Table 1: Illustrative GPC Data for Poly(methyl methacrylate) (PMMA) Synthesized via Peroxide-Initiated Polymerization
| Sample ID | Initiator System | Mₙ (Da) | Mₙ (Da) | Đ (Mₙ/Mₙ) |
| PMMA-01 | This compound (hypothetical) | 150,000 | 330,000 | 2.20 |
| PMMA-02 | Benzoyl Peroxide | 125,000 | 287,500 | 2.30 |
| PMMA-03 | Palladium Trifluoroacetate/1-octanethiol mdpi.com | 1,680,000 | 5,380,000 | 3.20 |
This table includes hypothetical data for this compound for illustrative purposes, alongside comparative data from literature for other initiator systems.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for monitoring the progress of polymerization reactions in real-time. In the context of polymerizations initiated by this compound, HPLC can be employed to track the concentration of both the monomer and the peroxide initiator over the course of the reaction. uobaghdad.edu.iq This allows for the determination of reaction kinetics, including the rate of monomer consumption and the rate of initiator decomposition.
The method typically involves periodically taking aliquots from the reaction mixture, quenching the reaction, and analyzing the sample. Using a reverse-phase HPLC column, components are separated based on their polarity. A UV detector can be used for quantification, as the thiophene rings in the peroxide and any unreacted monomer, as well as the carbonyl groups, would exhibit strong UV absorbance. By plotting the concentration of reactants versus time, kinetic models can be applied to understand the polymerization mechanism and efficiency. uobaghdad.edu.iq For instance, studies on the synthesis of copolymers have successfully used HPLC to follow the reaction. uobaghdad.edu.iq
Electroanalytical Techniques: Cyclic Voltammetry for Electrochemical Properties
Cyclic Voltammetry (CV) is an electroanalytical technique used to investigate the electrochemical properties of a compound by measuring the current that develops in an electrochemical cell under conditions where voltage is swept back and forth. For organic peroxides, CV can provide valuable information about their reduction potential. Studies on similar compounds, such as di-t-butylperoxide, have been carried out in aprotic solvents like dimethylformamide (DMF) at a glassy carbon electrode. researchgate.net
It is anticipated that this compound would undergo a similar electrochemical reduction. The process would likely involve an irreversible, two-electron reduction of the peroxide bond (-O-O-). researchgate.net The resulting voltammogram would show a single cathodic peak corresponding to this reduction. The peak potential (Ep) is a key parameter that indicates the ease of reduction. This value is important as it relates to the peroxide's stability and its ability to act as an initiator. Furthermore, CV can be utilized for the quantitative estimation of the peroxide concentration, with studies showing high accuracy down to low concentrations. researchgate.net The electrochemical behavior of hydrogen peroxide has also been characterized using CV, showing an oxidation peak that allows for its detection. researchgate.net
Table 2: Representative Cyclic Voltammetry Data for Peroxide Reduction in Aprotic Media
| Compound | Solvent | Peak Potential (-Eₚ/V vs. Ag/AgCl) | Process Characteristics |
| This compound (Expected) | DMF | ~1.8 - 2.5 | Irreversible, 2-electron reduction |
| di-t-butylperoxide researchgate.net | DMF | 2.24 | Irreversible, 2-electron reduction |
| Hydrogen Peroxide (Oxidation) researchgate.net | Aqueous Buffer | 0.85 | Irreversible Oxidation |
Data for this compound is an expected range based on analogous structures.
Thermal Analysis: Differential Scanning Calorimetry (DSC) for Reaction Energetics and Transition Temperatures
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. When applied to this compound, DSC can determine its thermal stability and decomposition energetics. A DSC scan of the pure peroxide would reveal an exothermic peak corresponding to its thermal decomposition, providing the onset temperature of decomposition and the enthalpy of this process. This information is critical for establishing safe handling procedures and selecting appropriate temperatures for initiating polymerization.
Furthermore, DSC is essential for characterizing the thermal properties of the polymers synthesized using this initiator. The most common measurement is the glass transition temperature (Tg), which appears as a step-like change in the heat capacity on the DSC thermogram. researchgate.net The Tg is a critical property of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This property profoundly influences the material's mechanical properties and processing conditions. mdpi.com Studies of various polymers utilize DSC to determine such thermal transitions. uobaghdad.edu.iqresearchgate.net
Microscopic Techniques: Scanning Electron Microscopy (SEM) for Polymer Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. For polymers prepared using this compound, SEM analysis provides direct visual information about the morphology of the resulting material, whether it is a film, powder, or a cross-linked network like a hydrogel. researchgate.netresearchgate.net
The technique involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface's structure and composition. researchgate.net For example, SEM images can reveal details about the porosity, phase separation in polymer blends, particle size and shape in emulsion polymers, or the surface texture of a cast film. researchgate.netresearchgate.net In the study of poly(acrylamide-co-methyl methacrylate) hydrogels, SEM was used to characterize the three-dimensional network structure. researchgate.net This morphological information is vital for correlating the synthesis process with the final material's physical and functional properties.
Theoretical and Computational Investigations of Bis 3 Thienylcarbonyl Peroxide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules like Bis(3-thienylcarbonyl) peroxide. These methods allow for a detailed analysis of the molecule's electronic landscape, which governs its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For diacyl peroxides, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net This information is fundamental for understanding the steric and electronic effects within the molecule.
A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in predicting a molecule's reactivity. wikipedia.orgufla.br The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the peroxide bond and the thienyl rings, while the LUMO is likely centered on the antibonding σ* orbital of the O-O bond. This arrangement facilitates the homolytic cleavage of the peroxide bond, a characteristic reaction of diacyl peroxides. numberanalytics.comnumberanalytics.com
Table 1: Representative Data from DFT Calculations for Diacyl Peroxides
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| O-O Bond Length | The distance between the two oxygen atoms of the peroxide group. | 1.45 - 1.49 Å |
| C=O Bond Length | The length of the carbonyl double bond. | 1.19 - 1.22 Å |
| C-O Bond Length | The length of the single bond between the carbonyl carbon and the peroxide oxygen. | 1.38 - 1.42 Å |
| O-O-C Bond Angle | The angle formed by the peroxide oxygens and the adjacent carbonyl carbon. | 105° - 110° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.0 to 6.5 eV |
Note: These are typical value ranges for diacyl peroxides and may vary for this compound specifically.
High-Level Ab Initio Methods for Accurate Energy Calculations and Bond Dissociation Energies
While DFT is effective for geometry and orbital analysis, high-level ab initio methods such as G2, G4, and CBS-APNO are often required for more accurate energy calculations, particularly for determining bond dissociation energies (BDEs). wayne.eduwayne.eduscispace.com The O-O bond in peroxides is relatively weak, and its BDE is a critical parameter for understanding the thermal stability and the propensity of the molecule to generate radicals. wayne.edunih.gov
High-level calculations have shown that the BDE of the O-O bond in diacyl peroxides is influenced by the nature of the acyl groups. wayne.edu For instance, calculations at the G2 level of theory have provided BDEs for various peroxides, indicating that the substituent groups can significantly alter the bond strength. wayne.edu For diacetyl peroxide, a G2(MP2) calculated bond dissociation enthalpy is approximately 38 kcal/mol. wayne.edu These computational methods provide a more reliable estimation of BDEs compared to some experimental techniques, which can be complicated by the reactive nature of the resulting radicals. wayne.eduscispace.com
Table 2: Calculated O-O Bond Dissociation Energies (BDEs) for Various Peroxides using High-Level Ab Initio Methods
| Peroxide | Method | BDE (kcal/mol) |
|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50 |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 |
| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 |
| Peroxyacetic Acid (CH₃C(O)OOH) | G2 | 48 |
| Diacetyl Peroxide | G2(MP2) | 38 |
Source: wayne.edu
Computational Modeling of Radical Reaction Pathways and Transition States
Upon cleavage of the O-O bond, this compound forms two 3-thienylcarbonyloxy radicals. numberanalytics.comnumberanalytics.com These radicals can then undergo further reactions, such as decarboxylation to form 3-thienyl radicals and carbon dioxide. Computational modeling is essential for elucidating the mechanisms of these radical reactions. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies for different reaction pathways. researchgate.net
For example, in analogous systems like benzoyl peroxide, studies have shown that the benzoyloxy radical can add to monomers or undergo decarboxylation to form a phenyl radical. researchgate.net Computational studies can help to quantify the relative barriers for these competing pathways, providing insight into the factors that control the product distribution in reactions initiated by this compound.
Prediction of Chemical Reactivity and Selectivity through Molecular Descriptors
Molecular descriptors are numerical values derived from the molecular structure that quantify various aspects of its topology, geometry, and electronic properties. These descriptors can be correlated with chemical reactivity and selectivity through Quantitative Structure-Activity Relationship (QSAR) models. For this compound, descriptors such as the HOMO-LUMO gap, ionization potential, electron affinity, and various charge-based descriptors can be calculated using quantum chemical methods.
These descriptors can help predict how the molecule will interact with other reagents. For example, the electrostatic potential mapped onto the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack. This information is valuable for predicting the regioselectivity of reactions involving the thienyl rings or the carbonyl groups.
Molecular Dynamics (MD) Simulations for Reaction Dynamics and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a molecule and its solvent environment over time. For a reactive species like this compound, MD simulations can offer insights into how solvent molecules influence its conformational dynamics, the stability of the peroxide bond, and the diffusion of the resulting radicals after decomposition.
The solvent can play a crucial role in the reaction pathways by stabilizing or destabilizing transition states and intermediates. For instance, a polar solvent might favor pathways involving charge-separated species, while a nonpolar solvent might favor neutral radical pathways. MD simulations can help to elucidate these solvent effects, providing a more complete picture of the reaction dynamics in solution.
Strategic Applications in Advanced Organic Synthesis
Peroxide-Mediated Oxidative Functionalization of Organic Substrates
Bis(3-thienylcarbonyl) peroxide functions as an effective reagent for the oxidative functionalization of organic substrates, particularly through C-H functionalization pathways. Upon thermal or photochemical induction, the peroxide undergoes homolysis of the O-O bond, followed by decarboxylation to generate 3-thienyl radicals. rsc.orgevitachem.com These radicals are capable of abstracting hydrogen atoms from alkanes and aromatics, initiating a chain reaction that leads to the introduction of new functional groups. This process is a powerful tool for converting relatively inert C-H bonds into more valuable chemical handles, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net
The thiophene (B33073) moiety in this compound plays a role in modulating the reactivity of the generated radicals. The electronic properties of the heterocyclic ring can influence the stability and selectivity of the radical intermediates, potentially offering different reactivity profiles compared to common aroyl peroxides like benzoyl peroxide. evitachem.com
Table 1: General Scheme for Peroxide-Mediated C-H Functionalization
| Step | Process | Description |
|---|---|---|
| 1. Initiation | Homolysis & Decarboxylation | The peroxide decomposes to form 3-thienyl radicals. |
| 2. Propagation | Hydrogen Atom Transfer (HAT) | The 3-thienyl radical abstracts a hydrogen atom from a substrate (R-H) to form thiophene and a substrate radical (R•). |
Selective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The 3-thienyl radicals generated from this compound are key intermediates for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org
Carbon-Carbon Bond Formation: In the context of polymer chemistry, this compound is utilized as a radical initiator. wikipedia.orgevitachem.com The 3-thienyl radicals add to the double bonds of vinyl monomers, such as styrenes or acrylates, to initiate the chain-growth process of polymerization. This application is particularly relevant for the synthesis of conducting polymers where the thiophene unit can be incorporated into the polymer structure. The general mechanism follows the standard steps of radical polymerization: initiation, propagation, and termination. wikipedia.org
Carbon-Heteroatom Bond Formation: While specific examples detailing the use of this compound in C-X bond formation are not extensively documented, the chemistry of diacyl peroxides supports its potential in this area. researchgate.netresearchgate.net Diacyl peroxides, in general, are employed in reactions where the generated carbon-centered radicals combine with heteroatom-centered radicals or are trapped by heteroatomic species. researchgate.netrsc.org These processes can lead to the formation of C-O, C-N, and C-S bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. For instance, copper-catalyzed systems have been shown to mediate the formation of C-N bonds using various alkylsilyl peroxides, showcasing a pathway for such transformations. researchgate.net
Enantioselective Peroxidation and Epoxidation Reactions
Enantioselective peroxidation and epoxidation are critical reactions for synthesizing chiral molecules. These reactions typically involve the transfer of an oxygen atom to a prochiral substrate, guided by a chiral catalyst to control the stereochemical outcome. While numerous catalytic systems have been developed for these transformations using common oxidants like hydrogen peroxide or tert-butyl hydroperoxide, specific applications involving this compound are not prominent in the literature.
The field of asymmetric catalysis has seen the development of metal-based and organocatalytic methods for epoxidation and peroxidation. For example, chiral primary amines derived from cinchona alkaloids can catalyze highly enantioselective epoxidation and hydroperoxidation of α,β-unsaturated carbonyl compounds. In such cases, the reaction proceeds through iminium ion intermediates, with the conjugate addition of the peroxide being the stereodetermining step. The development of new catalytic systems remains an active area of research, and exploring diacyl peroxides like this compound in combination with novel chiral catalysts could open new avenues for asymmetric synthesis.
Utilization as Peroxide Electrophiles in C-O Bond Formation
The formation of carbon-oxygen (C-O) bonds can be achieved through an "umpolung" or reverse-polarity strategy, where a peroxide acts as an oxygen electrophile ("O-electrophile") that reacts with a carbon nucleophile. researchgate.netunl.edu This approach is an alternative to traditional methods like the Williamson ether synthesis. Diacyl peroxides, particularly cyclic variants, have been demonstrated to be effective O-electrophiles in palladium-catalyzed cross-coupling reactions with aryl boronic acids to form aryl esters. acs.org
In these transformations, the peroxide's oxygen atom is the site of nucleophilic attack. The reaction between a carbon nucleophile and the electrophilic oxygen of the peroxide leads to the formation of a new C-O bond and the cleavage of the O-O bond. unl.edu Although this reactivity is well-established for certain classes of peroxides, the application of this compound specifically as an O-electrophile in C-O bond-forming reactions is a potential area for further investigation.
Table 2: Comparison of C-O Bond Formation Strategies
| Strategy | Electrophile | Nucleophile | Typical Reagents |
|---|---|---|---|
| Traditional (e.g., Williamson) | Carbon (e.g., Alkyl Halide) | Oxygen (e.g., Alkoxide) | R-X + R'-O⁻ |
Integration into Flow Chemistry Systems for Enhanced Safety and Efficiency
Organic peroxides are high-energy compounds that can be thermally unstable and pose significant safety risks, especially on a large scale in traditional batch reactors. tcsedsystem.edu Flow chemistry, which involves performing reactions in continuous-flowing streams through microreactors or packed-bed reactors, offers a compelling solution to these challenges. tcsedsystem.edubohrium.com
The key advantages of using flow systems for reactions involving peroxides include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk associated with potential thermal runaway events. tcsedsystem.edu
Superior Heat Transfer: The high surface-area-to-volume ratio of these reactors allows for precise and efficient temperature control, preventing the formation of hot spots that could trigger uncontrolled decomposition. tcsedsystem.edu
Improved Efficiency and Control: Flow systems enable accurate control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, better selectivity, and more consistent product quality. bohrium.com
While the synthesis of various peroxides and their use in oxidations have been successfully translated to continuous-flow systems, the specific integration of this compound into such platforms represents a forward-looking application that could leverage these benefits for safer and more efficient synthetic processes. tcsedsystem.edubohrium.com
Q & A
Basic: What safety protocols are critical for handling Bis(3-thienylcarbonyl) peroxide in laboratory settings?
Methodological Answer:
- Storage: Store under inert gas (e.g., nitrogen or argon) to minimize peroxide degradation or unintended reactions .
- Testing Frequency: Test for peroxides before each use using validated methods (e.g., test strips or iodide titration) and record results for traceability .
- Containment: Use sealed, non-reactive containers (glass or fluoropolymer) to prevent evaporative loss and contamination .
- SOPs: Follow institutional SOPs for peroxide-forming chemicals, including hazard assessments, spill protocols, and emergency procedures (modeled after benzoyl peroxide guidelines) .
Basic: How should researchers test for peroxide formation in this compound during storage?
Methodological Answer:
- Test Strips (Method A): Use commercially available peroxide test strips (e.g., JT Baker or Sigma-Aldrich). Immerse the strip in the solvent layer of the compound, wait for the specified time, and compare the color change to the provided scale. Suitable for rapid screening but may have limited sensitivity for complex peroxides .
- Iodide Titration (Method B): Acidify a sample with glacial acetic acid, add potassium iodide, and titrate liberated iodine with sodium thiosulfate. This method provides quantitative results but requires careful handling of reactive reagents .
- Threshold: Dispose of the compound if peroxide concentrations exceed 10 ppm, as higher levels pose explosion risks .
Advanced: How can synthetic routes for this compound be optimized to minimize byproduct formation?
Methodological Answer:
- Solvent Selection: Use anhydrous 1,4-dioxane or tetrahydrofuran (THF) to reduce hydrolysis side reactions. Ensure solvents are peroxide-free by pre-testing .
- Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and identify intermediates (e.g., thienylcarbonyl intermediates).
- Purification: Use column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the peroxide from unreacted starting materials .
- Example Optimization Table:
| Parameter | Baseline Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Reaction Time | 24 hours | 18 hours | 85% → 92% |
| Solvent Purity | Technical grade | HPLC-grade | 70% → 88% |
| Temperature | Room temperature | 0–5°C | Reduced dimerization |
Advanced: What experimental approaches are recommended to analyze the thermal decomposition kinetics of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Perform dynamic heating scans (e.g., 5–10°C/min) to identify exothermic peaks corresponding to decomposition. Calculate activation energy using the Kissinger method .
- Isothermal Thermogravimetric Analysis (TGA): Measure mass loss under controlled temperatures to determine decomposition rates and half-life.
- Calorimetry: Adapt hydrogen peroxide decomposition protocols (e.g., adiabatic calorimetry) to quantify enthalpy changes and predict stability under storage conditions .
- Data Interpretation Example:
| Temperature (°C) | Decomposition Rate (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 25 | 1.2 × 10⁻⁶ | 98.3 |
| 40 | 3.8 × 10⁻⁵ | 102.1 |
Advanced: How should researchers address discrepancies in peroxide concentration measurements between test strips and titration methods?
Methodological Answer:
- Cross-Validation: Run parallel tests using both methods on the same sample. If discrepancies exceed 10%, investigate potential interferences (e.g., colored compounds affecting test strips or iodide oxidation by non-peroxide species) .
- Detection Limits: Test strips (Method A) are less sensitive for organic peroxides (detection limit ~5–10 ppm), while titration (Method B) can detect down to 1 ppm. Use titration for low-concentration validation .
- Interference Mitigation: Pre-treat samples with reducing agents (e.g., ascorbic acid) to eliminate non-peroxide oxidizing agents before testing .
Advanced: What analytical techniques are effective for characterizing the stability of this compound under varying storage conditions?
Methodological Answer:
- NMR Spectroscopy: Monitor structural integrity by tracking carbonyl (C=O) and thiophene proton signals over time. Degradation products (e.g., carboxylic acids) will show distinct shifts .
- HPLC-PDA: Use reverse-phase HPLC with photodiode array detection to quantify purity and detect degradation products. Example conditions: C18 column, acetonitrile/water gradient, 254 nm detection.
- Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C) and extrapolate degradation rates using the Arrhenius equation to predict shelf life at 4°C .
Advanced: What computational methods can predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model bond dissociation energies (BDEs) of the peroxide O–O bond. Compare with experimental DSC data to validate predictions.
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting reaction pathways (e.g., radical-initiated decomposition) .
- Machine Learning: Train models on existing peroxide stability data (e.g., from Reaxys or Pistachio databases) to forecast decomposition under untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
